molecular formula C3H8ClNO2 B1590331 Isoxazolidin-4-ol hydrochloride CAS No. 82409-18-5

Isoxazolidin-4-ol hydrochloride

Cat. No. B1590331
CAS RN: 82409-18-5
M. Wt: 125.55 g/mol
InChI Key: LLCWGQYEQKYRDO-UHFFFAOYSA-N
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Description

Isoxazolidin-4-ol hydrochloride is an organic compound with the formula C3H8ClNO2 and a molecular weight of 125.55 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for Isoxazolidin-4-ol hydrochloride were not found, a related compound, 3-substituted isoxazolidin-4-ols, can be synthesized using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles .


Molecular Structure Analysis

The InChI code for Isoxazolidin-4-ol hydrochloride is 1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H/t3-;/m0./s1 . This indicates that the molecule has a chiral center at the 3rd carbon atom.


Physical And Chemical Properties Analysis

Isoxazolidin-4-ol hydrochloride is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a high GI absorption, is not a BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, and CYP2D6, but it is a CYP3A4 inhibitor . Its water solubility is very high, with a solubility of 318.0 mg/ml or 2.53 mol/l .

Scientific Research Applications

Organic Synthesis and Chemical Biology

Isoxazolidines, including isoxazolidin-4-ol hydrochloride derivatives, are pivotal in organic synthesis and chemical biology. Their utility stems from methodologies like copper-catalyzed aminooxygenation for stereoselective synthesis, showcasing their role in producing substituted isoxazolidines with high yields and diastereoselectivities. These compounds serve as starting points for further modifications, such as selective reductions and oxidations, to yield various biologically relevant molecules like 2-amino-γ-lactones and aminodiols (Karyakarte, Smith, & Chemler, 2012).

Medicinal Chemistry

Isoxazolidines are recognized as a privileged scaffold in medicinal chemistry due to their structural resemblance to nucleosides, carbohydrates, PNA, amino acids, and steroid analogs. This makes them invaluable for designing drugs and bioactive compounds, with methods such as 1,3-dipolar cycloaddition being pivotal for their synthesis. Their versatile framework facilitates the creation of compounds with significant biological activities, highlighting their potential in drug development (Berthet, Cheviet, Dujardin, Parrot, & Martínez, 2016).

Corrosion Inhibition

Isoxazolidine derivatives have been explored for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. The steric environment around the nitrogen centers and the hydrophobic chain lengths of these compounds contribute to their efficiency as corrosion inhibitors, with applications in materials science and engineering (Ali, El-Shareef, Al-Ghamdi, & Saeed, 2005).

Antimicrobial and Anticancer Activities

Recent studies have synthesized novel isoxazolidine derivatives and evaluated their biological activities, including antimicrobial and anticancer properties. These investigations reveal that certain isoxazolidine compounds exhibit significant inhibitory activities against various bacterial strains and cancer cell lines, underscoring their potential in therapeutic applications (Kaur, Yusuf, Malhi, & Sohal, 2020).

Safety And Hazards

The safety information for Isoxazolidin-4-ol hydrochloride indicates that it has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . The precautionary statements are P280, P305, P351, and P338 .

properties

IUPAC Name

1,2-oxazolidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCWGQYEQKYRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CON1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513298
Record name 1,2-Oxazolidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazolidin-4-ol hydrochloride

CAS RN

82409-18-5
Record name 4-Isoxazolidinol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82409-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Oxazolidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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